molecular formula C7H14FNO2 B065179 Tert-butyl (2-fluoroethyl)carbamate CAS No. 178181-52-7

Tert-butyl (2-fluoroethyl)carbamate

Cat. No.: B065179
CAS No.: 178181-52-7
M. Wt: 163.19 g/mol
InChI Key: JBIAEHWXSFAFFH-UHFFFAOYSA-N
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Description

Tert-butyl (2-fluoroethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The this compound is particularly notable for its stability and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (2-fluoroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 2-fluoroethylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. In this process, 2-fluoroethylamine is reacted with di-tert-butyl dicarbonate in the presence of a base, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-fluoroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include 2-fluoroethylamine and tert-butyl alcohol. These products are often used as intermediates in further chemical synthesis .

Mechanism of Action

The mechanism of action of tert-butyl (2-fluoroethyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon completion of the desired reaction, the carbamate group can be removed under mild conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-fluoroethyl)carbamate is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties. The fluoroethyl group can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and pharmaceutical development .

Biological Activity

Tert-butyl (2-fluoroethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a fluoroethyl substituent attached to a carbamate functional group. Its molecular formula is C7H14FNO2C_7H_{14}FNO_2, with a molecular weight of approximately 161.19 g/mol. The structural features contribute to its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It may modulate enzyme activity, leading to various physiological effects. The specific molecular targets and pathways involved in its action are still under investigation, but preliminary studies suggest that it could influence inflammatory pathways and enzyme inhibition.

Biological Activities

1. Anti-inflammatory Activity
Research indicates that compounds containing carbamate moieties often exhibit anti-inflammatory properties. This compound has been explored for its potential as an anti-inflammatory agent, particularly in the context of inhibiting cytokine production and modulating inflammatory responses in vitro and in vivo.

2. Enzyme Inhibition
Studies have shown that similar carbamate compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes suggests potential applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

  • In vitro Studies : Experiments have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which the compound may exert its anti-inflammatory effects.
  • In vivo Studies : Animal models treated with this compound showed reduced inflammation markers compared to control groups, indicating its potential therapeutic effects in inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Tert-butyl carbamateBasic carbamate structureModerate AChE inhibition
Tert-butyl (3-fluoropropyl)carbamateFluorinated alkyl substituentEnhanced anti-inflammatory activity
Tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamatePyrazole ring additionPromising anti-inflammatory effects

Properties

IUPAC Name

tert-butyl N-(2-fluoroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIAEHWXSFAFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178181-52-7
Record name tert-Butyl (2-fluoroethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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